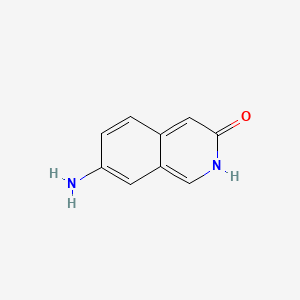

7-Aminoisoquinolin-3-ol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-amino-2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-5H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZZZXBHLGJSOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CNC(=O)C=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001306669 | |

| Record name | 3(2H)-Isoquinolinone, 7-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374651-99-6 | |

| Record name | 3(2H)-Isoquinolinone, 7-amino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(2H)-Isoquinolinone, 7-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Aminoisoquinolin 3 Ol and Its Precursors

Classical Approaches to Isoquinoline (B145761) Synthesis Relevant to the 7-Amino-3-ol System

Traditional methods for isoquinoline synthesis have been adapted to produce the 7-amino-3-ol scaffold. These methods, while foundational, often require harsh conditions and may result in modest yields.

Bischler-Napieralski Cyclization Adaptations

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent. wikipedia.orgnrochemistry.com For the synthesis of a 7-amino-3,4-dihydroisoquinoline precursor, a suitably substituted β-phenylethylamide is required. The reaction is typically carried out under refluxing acidic conditions with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.comslideshare.net The resulting 3,4-dihydroisoquinoline (B110456) can then be oxidized to the corresponding isoquinoline. wikipedia.orgnrochemistry.com The presence of an electron-donating group on the aromatic ring, such as an amino or a group that can be converted to an amino group, facilitates the cyclization. nrochemistry.com

Two primary mechanisms have been proposed for the Bischler-Napieralski reaction. One involves a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate. wikipedia.org The specific pathway is often influenced by the reaction conditions. wikipedia.org

A notable side reaction is the retro-Ritter reaction, which can lead to the formation of styrenes, particularly when the intermediate nitrilium salt is stabilized. organic-chemistry.org

Pictet-Spengler Cyclization Modifications

The Pictet-Spengler reaction offers another classical route, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org This reaction is essentially a special case of the Mannich reaction. wikipedia.org To generate a tetrahydroisoquinoline that can be a precursor to 7-aminoisoquinolin-3-ol, a substituted phenethylamine (B48288) is reacted with a carbonyl compound. The reaction is typically catalyzed by a protic or Lewis acid. nrochemistry.com The key intermediate is an electrophilic iminium ion, which undergoes intramolecular cyclization. wikipedia.org For less nucleophilic aromatic rings, stronger acids and higher temperatures may be necessary. wikipedia.org The resulting tetrahydroisoquinoline requires subsequent oxidation to yield the aromatic isoquinoline core. quimicaorganica.org

The synthesis of a key intermediate for a VEGFR inhibitor utilized a Pictet-Spengler type protocol. thieme-connect.com In this sequence, the condensation of a protected 4-nitrophenethylamine with paraformaldehyde under strongly acidic conditions yielded a tetrahydroisoquinoline. thieme-connect.com Subsequent deprotection, dehydrogenation, and reduction of the nitro group furnished the desired 7-aminoisoquinoline. thieme-connect.com

Pomeranz-Fritsch Synthesis Pathways

The Pomeranz-Fritsch reaction provides a method for isoquinoline synthesis from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.org The reaction proceeds via the formation of a benzalaminoacetal, which then undergoes acid-catalyzed cyclization to form the isoquinoline nucleus. wikipedia.orgorganicreactions.org This method allows for the preparation of isoquinolines with substitution patterns that can be challenging to achieve with other classical methods. organicreactions.org Various acids, including sulfuric acid, polyphosphoric acid, and Lewis acids like trifluoroacetic anhydride (B1165640), have been employed to promote the cyclization. wikipedia.orgthieme-connect.de

The reaction mechanism involves the initial condensation to form the imine, followed by the removal of an alcohol to form an intermediate that undergoes cyclization. A final elimination of a second alcohol molecule leads to the aromatic isoquinoline system. wikipedia.org

Modern and Sustainable Synthetic Strategies for this compound

Contemporary synthetic efforts have focused on developing more efficient, atom-economical, and environmentally benign methods for the synthesis of isoquinoline derivatives, including those related to this compound.

Transition-Metal-Catalyzed Annulation Reactions

Transition-metal catalysis has emerged as a powerful tool for constructing heterocyclic systems. These methods often proceed under milder conditions and with higher functional group tolerance compared to classical approaches.

Rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis of isoquinoline and isoquinolin-3-ol derivatives. researchgate.netrsc.org These reactions often utilize a directing group to guide the metal catalyst to a specific C-H bond for activation and subsequent annulation. For instance, arylimidates can react with diazo compounds via a Rh(III)-catalyzed C-H activation/cyclization cascade to afford isoquinolines. rsc.org This process involves the formation of a five-membered rhodacyclic intermediate. rsc.org

In one approach, the coupling of arylimidates with diazotized Meldrum's acid under Rh(III) catalysis can yield isoquinolin-3-ol products through a cascade of C-H activation, carbene migratory insertion, addition, elimination, and decarboxylation. rsc.org Similarly, the reaction of benzimidates with diazo compounds serves as a direct route to isoquinolines. rsc.org

Manganese(I)-catalyzed C-H activation has also been reported for the synthesis of aminoisoquinoline derivatives. nih.gov In this methodology, an aryl amidine undergoes C-H activation, followed by coordination and insertion of a dioxolone to form a seven-membered manganacycle intermediate, which then cyclizes to the aminoisoquinoline product. nih.gov

The use of earth-abundant transition metals like manganese is a key aspect of developing more sustainable synthetic methods. uni-muenster.de These C-H activation strategies offer an atom-economical and environmentally friendly alternative to traditional methods by avoiding the need for pre-functionalized starting materials. rsc.org

Palladium-Mediated Cyclizations

Palladium catalysis is a cornerstone in the synthesis of heterocyclic compounds, including the isoquinoline core. These methods are prized for their efficiency and functional group tolerance. Palladium-catalyzed cyclizations for isoquinoline synthesis often involve the intramolecular reaction of precursors bearing an alkyne and an imine or a related nitrogen-containing group.

One general approach involves the coupling of an ortho-iodobenzaldehyde with a terminal alkyne, followed by condensation with an amine source and a subsequent copper- or palladium-catalyzed cyclization to form the isoquinoline ring. For instance, a palladium-catalyzed coupling of a tert-butylimine of an o-iodobenzaldehyde with a terminal acetylene, followed by a copper-catalyzed cyclization, can yield isoquinolines in excellent yields. organic-chemistry.org These sequential coupling and annulation strategies provide a modular and efficient route to diversely substituted isoquinolines. organic-chemistry.org

Another powerful palladium-catalyzed method is the C-H activation/annulation of N-methoxy benzamides with unsaturated partners like allenes. mdpi.com This process typically begins with the formation of a five-membered cyclopalladated intermediate, which then undergoes insertion of the allene, followed by reductive elimination to yield 3,4-substituted hydroisoquinolones. mdpi.com While this produces a hydroisoquinolone, subsequent oxidation can furnish the aromatic isoquinolinone core.

Table 1: Representative Palladium Catalysts and Conditions for Isoquinoline Synthesis

| Catalyst System | Precursors | Conditions | Product Type |

| Pd(OAc)₂ / DPEphos | Aryl bromides, Anilines | Base (e.g., NaOtBu) | N-Aryl isoquinolines |

| Pd₂(dba)₃ / P(t-Bu)₂-o-biphenyl | Anilines, Aryl halides | Base | Triarylamines |

| PdCl₂(PPh₃)₂ / CuI | o-alkynylbenzaldoximes | Base (e.g., Et₃N) | Isoquinoline N-oxides |

| Pd(OAc)₂ | N-methoxy benzamides, Allenes | DIPEA | Hydroisoquinolones |

This table presents generalized data compiled from various palladium-catalyzed reactions for N-heterocycles.

Domino and Cascade Reaction Sequences

Domino and cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient and atom-economical approach to complex molecules like 7-aminoisochinolin-3-ol. thieme-connect.de These sequences reduce waste, time, and resources compared to traditional stepwise syntheses. acs.org

Transition metals, particularly rhodium and ruthenium, are frequently employed to catalyze such cascades for isoquinoline synthesis. A common strategy involves the Rh(III)-catalyzed C-H activation of a benzaldehyde-derived species (like an oxime or imine) and subsequent annulation with an alkyne. organic-chemistry.orgrsc.org For example, an efficient one-pot synthesis of isoquinolines can be achieved through a three-component reaction involving an aryl ketone, hydroxylamine, and an internal alkyne, which proceeds via Rh(III)-catalyzed C-H activation of the in situ generated oxime. organic-chemistry.org

Copper-catalyzed domino reactions have also been developed. One such process involves the reaction of enaminones with 2-halobenzaldehydes, proceeding through an aldol (B89426) reaction, C(aryl)–N bond formation, and subsequent elimination to furnish the quinoline (B57606) core. rsc.org While this example yields quinolines, similar principles can be applied to isoquinoline synthesis. The concept of a cascade is defined by consecutive reactions where each step is triggered by the functionality formed in the previous one, all under the same reaction conditions. thieme-connect.de

Green Chemistry Principles in this compound Synthesis

The synthesis of fine chemicals and pharmaceuticals is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. frontiersin.orgnih.gov These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemicals, and design for energy efficiency. frontiersin.orgthieme-connect.com

In the context of 7-aminoisochinolin-3-ol synthesis, applying green chemistry principles could involve choosing catalytic over stoichiometric reagents, using safer solvents or solvent-free conditions, and employing energy-efficient activation methods like photocatalysis or electrocatalysis. researchgate.net For example, traditional methods like the Bischler–Napieralski reaction often require harsh conditions and stoichiometric reagents, whereas modern transition-metal-catalyzed C-H activation approaches offer a more atom-economical and greener alternative. frontiersin.org

Solvent-Free Reaction Conditions

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. core.ac.uk Solvent-free, or neat, reaction conditions offer significant advantages, including simplified workup, reduced waste, and often, accelerated reaction rates.

While specific solvent-free syntheses of 7-aminoisochinolin-3-ol are not widely documented, the principle has been successfully applied to the synthesis of related heterocyclic structures. For example, the synthesis of imines and α-aminonitriles has been achieved under solvent-free grinding or heating conditions, often leading to high yields in short reaction times. core.ac.uk One-pot, three-component reactions, such as the synthesis of 3-aminoisoxazolmethylnaphthols, have been effectively performed under solvent-free conditions at elevated temperatures, demonstrating the feasibility of this approach for complex heterocycle formation. These methodologies suggest that cyclization and condensation steps in a potential synthesis of 7-aminoisochinolin-3-ol could be adapted to solvent-free protocols.

Photocatalytic and Electrocatalytic Approaches

Photocatalysis and electrocatalysis are emerging as powerful green technologies in organic synthesis, utilizing visible light or electricity, respectively, as clean and renewable energy sources to drive chemical transformations.

Photocatalysis uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates under mild conditions. This strategy has been applied to the functionalization and synthesis of N-heterocycles. For instance, visible-light photoredox catalysis has been used for the dehydrogenation of indolines to form indoles, a transformation analogous to the aromatization step that might be required in an isoquinoline synthesis. Similarly, photocatalytic strategies have been developed for the synthesis of polycyclic indolones from simple indoles, showcasing the power of this method to build complex heterocyclic cores.

Electrocatalysis offers a sustainable alternative to chemical oxidants and reductants, using electricity to mediate redox reactions. This method is increasingly used for the synthesis of N-heterocycles. For example, the electrochemical oxidative [4+2] annulation of tertiary anilines and alkenes has been shown to produce tetrahydroquinolines without the need for metal catalysts or external oxidants. More specifically, ruthenium-catalyzed electrochemical C-H/N-H functionalization provides a route to isoquinolines. These electrosynthetic methods often proceed with high efficiency and selectivity under mild conditions, representing a promising green avenue for constructing the 7-aminoisochinolin-3-ol skeleton.

Chemo- and Regioselective Functionalization Strategies for the Isoquinoline Core

Once the isoquinoline core is assembled, its further derivatization through selective functionalization is crucial for tuning its properties. The isoquinoline ring system possesses multiple C-H bonds with differing reactivity, making chemo- and regioselective functionalization a significant challenge.

Transition-metal-catalyzed C-H activation is a premier strategy for the direct and selective introduction of functional groups. The regioselectivity is often controlled by a directing group present on the substrate, which coordinates to the metal catalyst and positions it proximal to a specific C-H bond. For isoquinolines, functionalization can be directed to various positions. For example, phosphite-mediated protocols have been developed that can be tuned to achieve either ortho- or meta-C-H alkylation of the isoquinoline core.

The functionalization of isoquinoline N-oxides is another powerful strategy. The N-oxide group activates the heterocyclic ring, allowing for selective modifications that might be difficult on the parent isoquinoline. For example, a unified protocol for the regioselective C4-functionalization of isoquinoline N-oxides has been established, tolerating a wide array of functional groups. After the desired functionalization, the N-oxide can be removed via reduction to yield the functionalized isoquinoline.

Methodologies for Late-Stage Functionalization of this compound

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at the final steps of a synthetic sequence. This strategy is exceptionally valuable in drug discovery as it allows for the rapid generation of analogues from a common advanced intermediate, bypassing the need for lengthy de novo synthesis for each new derivative.

For a molecule like 7-aminoisochinolin-3-ol, LSF would involve the selective modification of its C-H bonds in the presence of the existing amino and hydroxyl groups. This requires highly chemoselective reactions that tolerate these functionalities, or their protected forms. C-H activation reactions are particularly well-suited for LSF. For example, palladium-catalyzed C-H thianthrenation can introduce a versatile chemical handle onto an arene, which can then be converted into a wide range of functional groups, including esters, under redox-neutral conditions.

Photoredox catalysis also provides powerful tools for LSF. These methods can generate radical species under very mild conditions, which can then engage in C-H functionalization reactions. For instance, photoredox-catalyzed methods have been used to install alkyl groups selectively on complex molecules like glucosides in the presence of multiple hydroxyl groups, highlighting the potential for similar selective functionalization of 7-aminoisochinolin-3-ol.

Analytical Techniques for Reaction Monitoring and Yield Optimization in this compound Synthesis

The efficient synthesis of this compound relies on careful monitoring of the reaction progress and subsequent optimization of reaction conditions to maximize yield and purity. A suite of analytical techniques is indispensable for these tasks, providing real-time or near-real-time information about the consumption of reactants and the formation of products and byproducts.

Chromatographic and Spectroscopic Methods:

Thin-layer chromatography (TLC) is a fundamental and rapid technique for qualitative reaction monitoring. mdpi.com It allows for the simultaneous comparison of the reaction mixture with starting materials and known standards, providing a quick assessment of reaction completion. For more quantitative and detailed analysis, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice. mdpi.comgoogle.com These techniques are particularly valuable for separating complex mixtures and can be coupled with mass spectrometry (LC-MS) to identify intermediates and byproducts, which is crucial for understanding the reaction mechanism and optimizing conditions. google.comnih.gov For instance, in the synthesis of isoquinoline derivatives, HPLC can indicate the percentage conversion of starting material to the desired product with high accuracy. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for both structural elucidation and reaction monitoring. ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of the synthesized compounds, confirming the identity of the desired product and any intermediates. iucr.orgrsc.org In some cases, NMR can be used to determine the ratio of regioisomers formed during a reaction, such as in the nitration of isoquinoline precursors. thieme-connect.com

Advanced and High-Throughput Techniques:

In recent years, more advanced techniques have been applied to accelerate the discovery and optimization of synthetic routes for isoquinolines. The Acoustic Droplet Ejection (ADE) technology, for example, enables high-throughput screening of reactions at the nanoscale. researchgate.net This method allows for the rapid testing of numerous reaction conditions, such as different catalysts, solvents, and temperatures, to quickly identify optimal parameters for yield and purity. The quality of the resulting products can be monitored using techniques like Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) and TLC-UVM analysis. researchgate.net

The table below summarizes the key analytical techniques and their applications in the synthesis of this compound and related compounds.

| Analytical Technique | Application in Synthesis | Key Advantages |

| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. mdpi.comclockss.org | Simple, fast, and cost-effective. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction mixtures, determination of purity and yield. mdpi.comgoogle.com | High resolution and sensitivity, quantitative results. |

| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but with higher resolution and speed. mdpi.com | Faster analysis times and better separation efficiency. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of products, intermediates, and byproducts. google.comnih.gov | Provides molecular weight information for structural elucidation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of products and intermediates, determination of isomeric ratios. iucr.orgrsc.org | Provides detailed structural information. |

| Acoustic Droplet Ejection (ADE) with SFC-MS/TLC-UVM | High-throughput screening of reaction conditions for optimization. researchgate.net | Miniaturized and accelerated synthesis for rapid optimization. |

The synthesis of this compound can be approached through various strategies, often involving the construction of the isoquinoline core followed by functional group manipulations. A common and logical approach involves the synthesis of a dually-functionalized precursor, such as a nitro- or bromo-substituted isoquinolin-3-ol, which can then be converted to the target compound.

A plausible synthetic route begins with the preparation of a 7-substituted isoquinoline. For instance, 7-nitroisoquinoline (B179579) can be synthesized and subsequently reduced to 7-aminoisoquinoline. chemicalbook.com Alternatively, 7-hydroxyisoquinoline (B188741) can be prepared from 7-methoxyisoquinoline (B1361142) via demethylation.

The introduction of the hydroxyl group at the 3-position can be achieved through several methods. One approach involves the cyclization of appropriately substituted phenylacetic acid derivatives. For example, methyl o-formylphenylacetate can react with ammonia (B1221849) to form isoquinolin-3-ol. researchgate.net In a more advanced strategy, rhodium-catalyzed C-H activation and annulation reactions of arylimidates with diazo compounds can afford isoquinolin-3-ol derivatives in high yields. rsc.org

A key precursor for this compound would be 7-nitroisoquinolin-3-ol. This intermediate could potentially be synthesized through the nitration of isoquinolin-3-ol or by cyclization of a pre-nitrated precursor. The subsequent reduction of the nitro group to an amino group would yield the final product. The reduction of a nitro group on an isoquinoline ring is a well-established transformation.

The following table outlines a potential synthetic pathway and the types of reactions involved.

| Step | Starting Material | Reagent/Condition | Product | Reaction Type |

| 1 | Isoquinolin-3-ol | Nitrating agent (e.g., HNO₃/H₂SO₄) | 7-Nitroisoquinolin-3-ol | Electrophilic Aromatic Substitution |

| 2 | 7-Nitroisoquinolin-3-ol | Reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C) | This compound | Reduction of Nitro Group |

It is important to note that the regioselectivity of the nitration reaction in Step 1 would need to be carefully controlled to favor the desired 7-nitro isomer. The synthesis of related 4-nitroisoquinolin-3-ol derivatives has been reported. thieme-connect.de

An alternative strategy could involve starting with a precursor that already contains the amino or a protected amino group at the 7-position. For example, a suitably substituted phenylacetonitrile (B145931) could undergo cyclization to form the isoquinolin-3-amine, which might then be hydrolyzed to the corresponding isoquinolin-3-ol.

Chemical Reactivity and Derivatization Strategies for 7 Aminoisoquinolin 3 Ol

Reactivity at the Amino Group (N-7)

The amino group at the N-7 position of 7-aminoisoquinolin-3-ol is a primary aromatic amine, making it a key site for various chemical modifications. Its reactivity is characteristic of arylamines, allowing for a range of derivatization strategies.

Acylation and Sulfonylation Reactions

The N-7 amino group readily undergoes acylation and sulfonylation. These reactions involve the treatment of this compound with acylating or sulfonylating agents, typically in the presence of a base to neutralize the acid byproduct.

Acylation introduces an acyl group (R-C=O) to the nitrogen atom, forming an amide linkage. Common acylating agents include acyl chlorides and acid anhydrides. chemistrystudent.comgoogle.com For instance, reaction with acetyl chloride in a suitable solvent would yield N-(3-hydroxyisoquinolin-7-yl)acetamide. wikipedia.org These reactions are often performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the generated HCl. chemistrystudent.comwikipedia.org

Sulfonylation involves the reaction of the amino group with a sulfonyl chloride (R-SO2Cl) to form a sulfonamide. chemicalbook.com A widely used reagent for this transformation is p-toluenesulfonyl chloride (TsCl), which would convert the amino group into a toluenesulfonamide. chemicalbook.commasterorganicchemistry.com These reactions are also typically carried out in the presence of a base such as pyridine. libretexts.org

Table 1: Representative Acylation and Sulfonylation Reactions at N-7

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation | Acetyl chloride | N-(3-hydroxyisoquinolin-7-yl)acetamide |

| Acylation | Acetic anhydride (B1165640) | N-(3-hydroxyisoquinolin-7-yl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(3-hydroxyisoquinolin-7-yl)-4-methylbenzenesulfonamide |

| Sulfonylation | Methanesulfonyl chloride | N-(3-hydroxyisoquinolin-7-yl)methanesulfonamide |

Alkylation and Reductive Amination

Alkylation of the N-7 amino group to form secondary or tertiary amines can be challenging due to issues with over-alkylation. masterorganicchemistry.com Direct reaction with alkyl halides can lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. However, specific methods for N-alkylation of amines using alcohols or carboxylic acids with metal catalysts have been developed. rsc.orgcsic.es For example, N-alkylation has been achieved using alcohols in the presence of a Cobalt(II) complex or a gold cluster catalyst. rsc.orgd-nb.info

Reductive amination provides a more controlled and versatile method for the synthesis of secondary and tertiary amines. masterorganicchemistry.comorganic-chemistry.org This one-pot reaction involves the condensation of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comscispace.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being the most common. masterorganicchemistry.come-journals.in NaBH3CN is particularly effective as it selectively reduces the protonated imine (iminium ion) in the presence of the starting aldehyde or ketone. masterorganicchemistry.com For example, reacting this compound with benzaldehyde (B42025) followed by reduction with sodium borohydride would yield 7-(benzylamino)isoquinolin-3-ol. e-journals.inias.ac.in

Table 2: Reductive Amination of this compound

| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Formaldehyde | Sodium triacetoxyborohydride | 7-(Dimethylamino)isoquinolin-3-ol |

| Benzaldehyde | Sodium borohydride | 7-(Benzylamino)isoquinolin-3-ol |

| Acetone | Sodium cyanoborohydride | 7-(Isopropylamino)isoquinolin-3-ol |

Diazo Coupling Reactions

The primary aromatic amino group at the N-7 position can be converted into a diazonium salt, which can then be used in azo coupling reactions to produce colored azo compounds. chemistrystudent.comwikipedia.orgorganic-chemistry.org This two-step process begins with diazotization , where the amine is treated with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid at low temperatures (0–5 °C) to prevent decomposition of the unstable diazonium salt. chemistrystudent.comsci-hub.ru This converts the 7-amino group into a 7-diazonium group (-N2+).

The resulting diazonium salt is a reactive electrophile and can undergo azo coupling with electron-rich aromatic compounds, such as phenols or anilines. chemguide.co.ukyoutube.com For example, coupling the diazonium salt of this compound with phenol (B47542) under alkaline conditions would result in the formation of an azo dye, specifically 4-((3-hydroxyisoquinolin-7-yl)diazenyl)phenol. chemguide.co.ukyoutube.com The reaction with a substituted 7-aminoisoquinoline has been documented, where diazotization with sodium nitrite in acetic acid led to an unexpected cyclization, forming a pyrazolo[3,4-h]isoquinoline system. researchgate.netrsc.org This highlights that the specific reaction conditions and substituents can significantly influence the outcome.

Formation of Schiff Bases and Related Imines

This compound, as a primary amine, readily condenses with aldehydes or ketones to form imines, commonly known as Schiff bases. mdpi.comteikyomedicaljournal.com This reversible reaction is typically catalyzed by acid or base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group). teikyomedicaljournal.comresearchgate.net The reaction of an aromatic amine with an aromatic aldehyde, such as benzaldehyde, is a common example. researchgate.netpeerj.com To drive the equilibrium towards the product, water is often removed as it is formed. mdpi.com The resulting Schiff bases are versatile intermediates in organic synthesis.

Table 3: Formation of Schiff Bases from this compound

| Carbonyl Compound | Reaction Conditions | Product (Schiff Base) |

|---|---|---|

| Benzaldehyde | Acid or base catalyst, reflux | 7-(Benzylideneamino)isoquinolin-3-ol |

| 4-Nitrobenzaldehyde | Reflux in ethanol | 7-((4-Nitrobenzylidene)amino)isoquinolin-3-ol |

| Salicylaldehyde | Reflux in ethanol | 2-(((3-Hydroxyisoquinolin-7-yl)imino)methyl)phenol |

| Acetone | Acid catalyst | 7-(Propan-2-ylideneamino)isoquinolin-3-ol |

Reactivity at the Hydroxyl Group (O-3)

The hydroxyl group at the O-3 position of this compound exhibits reactivity typical of a phenolic hydroxyl group, although its properties are influenced by the heterocyclic ring system. It can undergo tautomerization to the lactam form, isoquinolin-3(2H)-one. This group is a key site for etherification and esterification reactions.

Etherification and Esterification Reactions

Etherification involves the conversion of the hydroxyl group into an ether by reaction with an alkylating agent. Due to the phenolic nature of the hydroxyl group, strong bases are often required to form the more nucleophilic phenoxide ion prior to alkylation. O-alkylation of quinazolinone systems, which are structurally related, often requires converting the hydroxyl to a better leaving group or using strong bases like sodium hydride. juniperpublishers.com For isoquinolin-3-ols, methods like reaction with diazomethane (B1218177) for methylation or using alkyl halides in the presence of a base are applicable. thieme-connect.de

Esterification is the reaction of the hydroxyl group with a carboxylic acid or its derivative to form an ester. savemyexams.com Direct esterification with a carboxylic acid is an equilibrium process and often requires an acid catalyst and removal of water. savemyexams.com More efficient methods involve the use of more reactive acylating agents like acyl chlorides or acid anhydrides, often in the presence of a base like pyridine. chemistrystudent.comnou.edu.nglibretexts.orglibretexts.org For example, reacting this compound with acetic anhydride would yield 7-aminoisoquinolin-3-yl acetate. wikipedia.org

Table 4: Representative Etherification and Esterification Reactions at O-3

| Reaction Type | Reagent | Catalyst/Base | Product |

|---|---|---|---|

| Etherification | Methyl iodide | Sodium hydride | 7-Amino-3-methoxyisoquinoline |

| Etherification | Benzyl bromide | Sodium hydride | 7-Amino-3-(benzyloxy)isoquinoline |

| Esterification | Acetic anhydride | Pyridine | 7-Aminoisoquinolin-3-yl acetate |

| Esterification | Benzoyl chloride | Pyridine | 7-Aminoisoquinolin-3-yl benzoate |

O-Alkylation and O-Acylation

The hydroxyl group at the C3 position of this compound behaves as a typical phenol, readily undergoing O-alkylation and O-acylation reactions. These transformations are fundamental for modifying the compound's solubility, lipophilicity, and biological activity.

O-Alkylation involves the introduction of an alkyl group onto the oxygen atom. This can be achieved using various alkylating agents in the presence of a base to deprotonate the hydroxyl group. For instance, O-allylation of isoquinolin-3-ol can be performed using allyl bromide with silver(I) carbonate. thieme-connect.de Diazomethane serves as a reagent for O-methylation, while triethyloxonium (B8711484) tetrafluoroborate (B81430) in dichloromethane (B109758) is effective for O-ethylation. thieme-connect.de

O-Acylation introduces an acyl group to the hydroxyl function, forming an ester. This is typically accomplished using acylating agents like acyl chlorides or anhydrides. The reaction of isoquinolin-3-ol with ethyl chloroformate can be carried out using sodium hydride as the base. thieme-connect.de Another common method is O-tosylation, which proceeds in a manner analogous to that of phenols. thieme-connect.de Trifluoromethanesulfonic acid (TfOH) can also act as a catalyst for O-acylation reactions. mdpi.com

Table 1: O-Alkylation and O-Acylation Reactions of Isoquinolin-3-ol Derivatives

| Reaction Type | Reagent | Catalyst/Base | Product | Reference |

|---|---|---|---|---|

| O-Allylation | Allyl bromide | Silver(I) carbonate | 3-(Allyloxy)isoquinoline | thieme-connect.de |

| O-Methylation | Diazomethane | - | 3-Methoxyisoquinoline | thieme-connect.de |

| O-Ethylation | Triethyloxonium tetrafluoroborate | - | 3-Ethoxyisoquinoline | thieme-connect.de |

| O-Acylation | Ethyl chloroformate | Sodium hydride | 3-(Ethoxycarbonyl)oxyisoquinoline | thieme-connect.de |

| O-Tosylation | Tosyl chloride | - | Isoquinolin-3-yl tosylate | thieme-connect.de |

| O-Acylation | Acylating agent | Trifluoromethanesulfonic acid | Phenyl ester | mdpi.com |

Formation of Phosphate (B84403) and Sulfate (B86663) Derivatives

To enhance the aqueous solubility and create prodrugs, the hydroxyl group of this compound can be converted into phosphate or sulfate esters.

Phosphate Derivatives are often synthesized to mimic naturally occurring phosphorylated biomolecules. beilstein-journals.org A common strategy involves the coupling of the alcohol with a suitably protected phosphorochloridate in the presence of a base. nih.gov For example, the synthesis of bis(pivaloyloxymethyl) (POM) phosphate prodrugs can be achieved through several methods, including Mitsunobu coupling or substitution of a 5'-iodo nucleoside with a bis(POM)-phosphate silver salt. nih.gov Another approach involves the preactivation of the phosphate moiety as a tributylstannyl salt. nih.gov

Sulfate Derivatives can be prepared by reacting the hydroxyl group with a sulfating agent, such as sulfur trioxide pyridine complex or chlorosulfonic acid. These reactions typically require careful control of conditions to avoid side reactions.

Electrophilic Aromatic Substitution (EAS) on the Isoquinoline (B145761) Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. numberanalytics.com The reaction proceeds through a two-step mechanism: attack of the aromatic ring on an electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comuomustansiriyah.edu.iq The amino and hydroxyl groups of this compound are strong activating groups and are ortho, para-directing. lkouniv.ac.in Therefore, electrophilic substitution is expected to occur at positions C4, C6, and C8. The regioselectivity will be influenced by the steric hindrance and the electronic effects of the substituents. lkouniv.ac.in For instance, nitration of isoquinolin-3-ol can be achieved using a mixture of nitric acid and acetic acid. thieme-connect.de

Nucleophilic Aromatic Substitution (NAS) Possibilities

Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group on an aromatic ring by a nucleophile. numberanalytics.commasterorganicchemistry.com This reaction is generally favored on electron-poor aromatic rings containing good leaving groups. numberanalytics.commasterorganicchemistry.com While the electron-donating amino and hydroxyl groups of this compound disfavor classical SNAr reactions, it is possible to introduce leaving groups (e.g., halogens) onto the ring system, which can then be displaced by strong nucleophiles under certain conditions. The reaction proceeds through an addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. libretexts.org Another pathway for NAS is the SRN1 mechanism, which involves a radical-nucleophilic substitution process and does not require deactivating groups on the arene. wikipedia.org

Metalation and Cross-Coupling Reactions

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions offer powerful tools for the derivatization of this compound.

Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron compound with a halide or triflate. orgsyn.org To utilize this reaction, this compound would first need to be converted to a halide or triflate derivative.

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. slideshare.netnumberanalytics.comorganic-chemistry.org Similar to the Suzuki coupling, a halogenated derivative of this compound would be required as a substrate.

Sonogashira Coupling: This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. arkat-usa.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. snnu.edu.cnwuxiapptec.comorganic-chemistry.org This reaction could be used to introduce further amino functionalities onto a halogenated this compound backbone. snnu.edu.cn

Table 2: Overview of Potential Cross-Coupling Reactions for this compound Derivatives

| Reaction Name | Reactants | Catalyst | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Aryl halide/triflate + Organoboron | Palladium | C-C | orgsyn.org |

| Heck Reaction | Aryl halide/triflate + Alkene | Palladium | C-C | slideshare.netnumberanalytics.comorganic-chemistry.org |

| Sonogashira Coupling | Aryl halide/triflate + Terminal alkyne | Palladium/Copper | C-C | arkat-usa.org |

| Buchwald-Hartwig Amination | Aryl halide/triflate + Amine | Palladium | C-N | snnu.edu.cnwuxiapptec.comorganic-chemistry.org |

Ring-Opening and Rearrangement Reactions Involving the Isoquinoline Core

The isoquinoline core is generally stable; however, under specific conditions, ring-opening and rearrangement reactions can occur. For instance, some isoquinoline derivatives can undergo ring-opening through reactions like the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, although this is more common for 3-haloisoquinolines. scribd.com Rearrangement reactions can also be induced, for example, through pericyclic cascade reactions. pitt.edu

Stereoselective Transformations and Chiral Derivatization

The introduction of chirality is a critical aspect of drug design. Stereoselective transformations can be employed to create specific enantiomers or diastereomers of this compound derivatives. nih.govrsc.orgmdpi.comrsc.orgumsystem.edu

Chiral Derivatization involves reacting the amino or hydroxyl group with a chiral derivatizing agent (CDA) to form diastereomers that can be separated or analyzed. wikipedia.org For example, chiral amines can be derivatized with reagents like (S,S)-N-trifluoroacetylproline anhydride for GC analysis. nih.gov Similarly, amino acids can be derivatized using reagents like methanolic HCl followed by trifluoroacetic anhydride. sigmaaldrich.com The absolute configuration of chiral alcohols can be determined by derivatization with α-methoxyphenylacetic acid (MPA). mdpi.com These methods can be applied to derivatives of this compound to either resolve enantiomers or to introduce new stereocenters in a controlled manner.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for Structural Elucidation of 7 Aminoisoquinolin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, including 7-Aminoisoquinolin-3-ol and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for a complete structural assignment.

1D NMR (¹H, ¹³C, ¹⁵N) for Connectivity Analysis

One-dimensional NMR spectra, including ¹H, ¹³C, and ¹⁵N NMR, offer fundamental insights into the molecular structure of this compound.

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule. For this compound, characteristic signals for aromatic protons are expected in the range of δ 6.5–8.5 ppm. The signals for the amine (-NH₂) and hydroxyl (-OH) protons can vary in their chemical shifts, typically appearing between δ 4.0 and 5.5 ppm, and can be confirmed by D₂O exchange experiments. Coupling patterns between adjacent protons help to establish the substitution pattern on the isoquinoline (B145761) ring.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom. For instance, carbons in aromatic rings typically resonate between δ 125 and 150 ppm. libretexts.org Carbons attached to electronegative atoms like nitrogen or oxygen will appear at different chemical shifts. For example, in ethanol, the carbon attached to the hydroxyl group (CH₂OH) has a chemical shift of about 60 ppm. libretexts.org

¹⁵N NMR: While less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, ¹⁵N NMR can provide direct information about the nitrogen atoms in the heterocyclic ring and the amino group. Chemical shifts in ¹⁵N NMR are sensitive to the electronic environment and hybridization of the nitrogen atom. For instance, the ¹⁵N chemical shifts of pyridine (B92270) and pyridinium (B92312) chloride are different, indicating the effect of protonation on the nitrogen environment. mdpi.com

A comprehensive analysis of 1D NMR data allows for the initial mapping of the carbon-hydrogen framework and the identification of functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 | 8.8 | C-1 |

| H-4 | 7.0 | C-3 |

| H-5 | 7.5 | C-4 |

| H-6 | 6.8 | C-4a |

| H-8 | 7.9 | C-5 |

| NH₂ | 5.0 | C-6 |

| OH | 9.5 | C-7 |

| C-8 | ||

| C-8a |

Note: These are predicted values and may vary based on solvent and experimental conditions.

2D NMR (COSY, HSQC, HMBC, NOESY) for Structural Assignments

Two-dimensional NMR techniques are crucial for unambiguously assigning the complex spectra of isoquinoline derivatives. ipb.pt These experiments reveal correlations between different nuclei, providing a complete picture of the molecular structure.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org This is instrumental in piecing together the spin systems within the molecule, such as the arrangement of protons on the aromatic rings of this compound.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. ipb.pt This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close in space, regardless of whether they are directly bonded. researchgate.net This is essential for determining the stereochemistry and conformation of molecules. For instance, NOESY can be used to determine the relative positions of substituents on the isoquinoline ring.

The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the structure of this compound and its derivatives. mdpi.commdpi.com

Solid-State NMR Applications

Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of molecules in the solid phase. This is particularly useful for compounds that are insoluble or have limited stability in solution. For nitrogen heterocycles like this compound, ssNMR can provide unique insights.

¹³C{¹⁴N} solid-state NMR experiments can function as an "attached nitrogen test," allowing for the differentiation of heterocyclic isomers by identifying carbon atoms directly bonded to nitrogen. umh.esnih.goviastate.edu This is achieved by exploiting the dipolar coupling between ¹³C and the quadrupolar ¹⁴N nucleus. nih.goviastate.edu High-resolution ¹⁵N MAS NMR spectra of nitrogen-containing aromatics adsorbed on porous materials can also be measured, even at natural abundance. acs.org These techniques can be instrumental in confirming the position of the amino group on the isoquinoline ring in solid samples of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). bioanalysis-zone.commdpi.com This precision allows for the determination of the elemental formula of a molecule, a critical piece of information for identifying an unknown compound or confirming the synthesis of a target molecule. For this compound (C₉H₈N₂O), the calculated exact mass of the protonated molecule [M+H]⁺ can be compared to the experimentally measured value to confirm its elemental composition. mdpi.commdpi.com HRMS is a standard technique used in the characterization of newly synthesized isoquinoline derivatives. mdpi.comnih.gov

Table 2: HRMS Data for a Hypothetical Derivative of this compound

| Ion | Calculated m/z | Found m/z | Formula |

|---|---|---|---|

| [M+H]⁺ | 220.1332 | 220.1339 | C₁₃H₁₉NO₂ |

| [M+Na]⁺ | 473.0697 | 473.0713 | C₂₄H₁₉ClN₂NaO₃S |

This table presents example data from literature for isoquinoline derivatives and does not represent this compound itself. mdpi.comgoogle.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry, also known as MS/MS, involves multiple stages of mass analysis. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This process provides detailed structural information by revealing the fragmentation pathways of the molecule. nationalmaglab.org

For aminoisoquinolines, a common fragmentation pathway involves the loss of hydrogen cyanide (HCN) molecules. researchgate.net The study of the fragmentation patterns of isoquinoline alkaloids has revealed several characteristic pathways, such as the loss of a CH₃OH molecule from compounds with vicinal methoxy (B1213986) and hydroxy groups, or the loss of a CH₃ radical from methoxy groups. nih.gov The analysis of these fragmentation patterns can help to determine the positions of substituents on the isoquinoline ring. By subjecting the protonated molecule of this compound to collision-induced dissociation (CID), the resulting fragmentation spectrum can be analyzed to confirm the connectivity of the atoms within the molecule.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Soft ionization mass spectrometry techniques, such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), are indispensable for determining the molecular weight of this compound and its derivatives with high accuracy.

Electrospray Ionization (ESI-MS): This technique is particularly well-suited for analyzing polar molecules like this compound, which can be readily ionized in solution. nih.govlibretexts.org ESI-MS analysis typically reveals the protonated molecule [M+H]⁺, confirming the molecular weight. For instance, 6-Aminoisoquinolin-3-ol, an isomer of the title compound, is expected to show a prominent signal corresponding to its molecular weight of 160.17 g/mol . Furthermore, the formation of adducts with cations like sodium [M+Na]⁺ can also be observed, providing additional confirmation of the molecular mass. Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, yielding structural information based on the fragmentation pattern. nih.govnih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI-MS is another soft ionization technique that is useful for the analysis of a wide range of molecules, including isoquinoline derivatives. clockss.orggoogle.comgoogle.com In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. libretexts.org This technique is often used to analyze complex mixtures and can provide information about the molecular weight distribution of derivatized isoquinolines. internationalscholarsjournals.com High-resolution MALDI-TOF (Time-of-Flight) mass spectrometry can provide highly accurate mass measurements, aiding in the confirmation of elemental composition. tandfonline.com

Table 1: Expected ESI-MS Adducts for this compound (Molecular Formula: C₉H₈N₂O)

| Adduct Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 161.0715 |

| [M+Na]⁺ | 183.0534 |

| [M+K]⁺ | 199.0274 |

| [2M+H]⁺ | 321.1353 |

| [2M+Na]⁺ | 343.1172 |

Calculations are based on the monoisotopic mass of this compound (160.0637 g/mol).

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in this compound and its derivatives by probing their molecular vibrations. horiba.comwikipedia.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the isoquinoline ring system would appear in the 1450-1650 cm⁻¹ region. pg.edu.plspecac.com The presence of these characteristic peaks provides strong evidence for the core structure of this compound. For instance, IR spectra of related aminoisoquinolines have been recorded and analyzed to identify these key functional groups. nih.govnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. horiba.comwikipedia.org It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the isoquinoline core are typically strong in the Raman spectrum. For example, the Raman spectrum of 5-aminoisoquinoline (B16527) has been documented, showcasing the utility of this technique for characterizing the isoquinoline scaffold. nih.gov By analyzing the vibrational modes, detailed information about the molecular structure and symmetry can be obtained. researchgate.net

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| O-H (hydroxyl) | Stretching | 3200-3600 (broad) | Weak |

| N-H (amine) | Stretching | 3300-3500 (two bands) | Moderate |

| C-H (aromatic) | Stretching | 3000-3100 | Strong |

| C=C/C=N (aromatic ring) | Stretching | 1450-1650 | Strong |

| C-O (hydroxyl) | Stretching | 1200-1300 | Moderate |

| C-N (amine) | Stretching | 1250-1350 | Moderate |

These are general ranges and the exact positions can be influenced by the molecular environment and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides valuable information about the extent of conjugation in this compound and its derivatives. The isoquinoline ring system, being aromatic, possesses a conjugated π-electron system that gives rise to characteristic UV-Vis absorption bands.

The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the substitution pattern on the isoquinoline ring. The amino and hydroxyl groups, being auxochromes, can cause a bathochromic (red) shift of the absorption maxima compared to the parent isoquinoline. For example, studies on other hydroxyl- and amino-substituted aromatic compounds show characteristic absorption maxima. nist.govresearchgate.net The analysis of the UV-Vis spectrum can be used to assess the pH stability of the compound by monitoring changes in absorbance at different pH values. The electronic transitions can be further investigated using computational methods, such as time-dependent density functional theory (TD-DFT), to correlate the experimental spectrum with theoretical calculations. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Neutral Solvent

| Transition | Expected Wavelength Range (nm) |

|---|---|

| π → π* | 220-280 |

| π → π* (extended conjugation) | 300-350 |

The exact λmax values can vary depending on the solvent and pH.

X-Ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. utah.edulibretexts.org For this compound, this technique can provide precise information on bond lengths, bond angles, and the planarity of the isoquinoline ring system.

If a suitable single crystal of this compound or one of its derivatives can be obtained, X-ray diffraction analysis will reveal the exact spatial arrangement of the atoms, including the conformation of the amino and hydroxyl groups relative to the aromatic ring. researchgate.net This technique is also crucial for determining the absolute stereochemistry of chiral derivatives of this compound. In cases where chiral centers are introduced, X-ray crystallography provides definitive proof of the R/S configuration. jhu.edu The packing of the molecules in the crystal lattice, governed by intermolecular interactions such as hydrogen bonding involving the amino and hydroxyl groups, can also be elucidated. researchgate.net

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Molecules

For chiral derivatives of this compound, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for characterizing their stereochemical properties. wikipedia.orgmgcub.ac.in

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govrsc.org This technique is highly sensitive to the stereochemistry and conformation of molecules. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, can be used to determine the absolute configuration of chiral centers by comparing the experimental spectrum with that of a known standard or with theoretically calculated spectra. nih.govmdpi.com For example, the absolute configurations of chiral tetrahydroisoquinoline derivatives have been determined using this method. mdpi.com

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org An ORD curve provides information about the stereochemistry of a molecule and can be used to identify the presence of chromophores near chiral centers. scispace.comnih.gov The shape of the ORD curve, particularly the presence of Cotton effects, is characteristic of the absolute configuration of the molecule. scispace.com Both CD and ORD are powerful tools for studying the chiroptical properties of chiral isoquinoline derivatives. researchgate.netresearchgate.net

Theoretical and Computational Investigations of 7 Aminoisoquinolin 3 Ol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic characteristics of molecules like 7-Aminoisoquinolin-3-ol. tandfonline.com These methods calculate the electron density to determine the molecule's properties, offering a balance between computational cost and accuracy. For isoquinoline (B145761) and its derivatives, DFT methods using functionals like B3LYP with an appropriate basis set such as 6-311++G(d,p) have been shown to provide reliable results for geometry and electronic properties. tandfonline.com

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net

A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity, greater polarizability, and lower kinetic stability. tandfonline.com For aromatic heterocyclic compounds like isoquinoline derivatives, the distribution of HOMO and LUMO orbitals across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net In a hypothetical calculation for this compound, the HOMO would likely be distributed over the electron-rich amino group and the aromatic rings, while the LUMO would be centered on the electron-deficient parts of the isoquinoline core.

Table 1: Conceptual Data from Molecular Orbital Analysis of this compound Note: The following values are illustrative, as specific experimental or calculated data for this molecule are not available in the cited literature. They represent typical values for similar heterocyclic systems.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | ~ -5.6 to -6.5 | Represents the electron-donating capacity, likely localized on the amino group and fused benzene (B151609) ring. |

| LUMO | ~ -1.0 to -2.0 | Represents the electron-accepting capacity, likely localized on the pyridine (B92270) ring of the isoquinoline core. |

| Energy Gap (ΔE) | ~ 3.6 to 4.5 | A smaller gap indicates higher reactivity. The value is influenced by substituents on the isoquinoline core. tandfonline.com |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential). rsc.org These maps are invaluable for predicting how a molecule will interact with other charged species, such as substrates, receptors, or catalysts. pnas.org

For this compound, an MEP map would be expected to show regions of negative potential (typically colored red) around the electronegative nitrogen atom of the isoquinoline ring and the oxygen atom of the hydroxyl group. These sites represent likely locations for electrophilic attack or hydrogen bond donation. Conversely, regions of positive potential (colored blue) would be anticipated around the hydrogen atoms, particularly the one attached to the amino group, making them susceptible to nucleophilic attack. pressbooks.pubresearchgate.net The presence of the electron-donating amino group would enhance the negative potential of the aromatic system compared to unsubstituted isoquinoline. pnas.org

Charge Distribution and Dipole Moment Calculations

The dipole moment (µ) is a vector quantity that measures the net molecular polarity resulting from the separation of positive and negative charges. For isoquinoline itself, a dipole moment of 2.004 D has been computationally determined. tandfonline.com In this compound, the presence of the polar amino (-NH2) and hydroxyl (-OH) groups would significantly alter the charge distribution. The nitrogen and oxygen atoms will carry partial negative charges, while the hydrogen atoms attached to them and certain carbon atoms will bear partial positive charges. The vector sum of all individual bond dipoles would result in a molecular dipole moment that is likely larger than that of unsubstituted isoquinoline, reflecting its increased polarity.

Conformational Analysis and Energy Minima Determination

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. ic.ac.uklumenlearning.com For a molecule like this compound, a key conformational consideration is the potential for tautomerism. The 3-ol form (a lactim) can exist in equilibrium with its 3(2H)-isoquinolinone tautomer (a lactam). nih.gov

Computational methods can be used to calculate the relative energies of these different tautomers and conformers to determine the most stable structures (energy minima). numberanalytics.com For related systems like 7-hydroxyquinoline, studies have shown that the equilibrium between tautomers is highly dependent on the solvent environment. nih.gov DFT calculations can model these solvent effects, often using a polarizable continuum model (PCM), to predict the predominant form in a given medium. maxapress.com The analysis would involve optimizing the geometry of both the lactim and lactam forms and comparing their Gibbs free energies to determine the equilibrium constant. It is plausible that intramolecular hydrogen bonding could play a role in stabilizing one conformer over another. beilstein-journals.org

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, providing a detailed picture of the transformation from reactants to products via transition states. maxapress.commaxapress.com

Transition State Characterization

A transition state (TS) represents the highest energy point along a reaction coordinate. Its structure and energy determine the activation barrier and, consequently, the rate of the reaction. researchgate.netleidenuniv.nl Computational methods can locate and characterize these fleeting structures. A key feature of a calculated TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. leidenuniv.nl

For this compound, one could computationally investigate various reactions, such as electrophilic substitution on the aromatic ring or reactions involving the amino or hydroxyl groups. For example, in a hypothetical electrophilic aromatic substitution reaction, calculations could determine whether the attack is more favorable on the benzene or pyridine ring by comparing the activation energies of the respective transition states. The calculations would reveal the geometry of the TS, showing the partial formation of new bonds and the breaking of old ones. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface. maxapress.com

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. nih.gov These simulations can reveal the dynamic behavior of this compound and the significant influence of the surrounding solvent on its structure and properties. wikipedia.org

To study solvent effects, the this compound molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water, ethanol). mdpi.comnih.gov The system's evolution is then simulated for a set period (nanoseconds to microseconds) by solving Newton's equations of motion for every atom. This allows for the analysis of solute-solvent interactions, such as hydrogen bonding between the amino and hydroxyl groups of the solute and the solvent molecules. rsc.org

MD simulations also provide detailed information on the molecule's own dynamic behavior, including conformational flexibility, the stability of different tautomers (e.g., the keto-enol equilibrium of the 3-ol group), and rotational motions. d-nb.info Key parameters derived from these simulations include radial distribution functions (RDFs) to analyze solvation shells and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Illustrative Data Table: Typical Parameters for an MD Simulation This table outlines a typical set of parameters for conducting an MD simulation of this compound in an aqueous environment.

| Parameter | Value/Method | Purpose |

| Force Field | GROMOS96 / AMBER | Describes the potential energy of the system. |

| Solvent Model | SPC/E or TIP3P | Represents water molecules. |

| Temperature | 300 K | Maintained using a thermostat (e.g., Nosé-Hoover). |

| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman). |

| Time Step | 2 fs | The interval for integrating equations of motion. |

| Simulation Duration | 100 ns | Total time over which the system's behavior is observed. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical or machine learning models that correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). d-nb.infomdpi.com These models are used to predict the properties of new, unsynthesized molecules. For this article's scope, the focus is on non-human biological interactions (e.g., corrosion inhibition, antioxidant potential) or material properties. nih.govnih.gov

A QSPR model for this compound and its analogues could be developed to predict a property like its octanol-water partition coefficient (logP), a key indicator of lipophilicity, or its potential as a corrosion inhibitor for a specific metal. nih.gov The process involves:

Data Collection: Assembling a dataset of molecules with known experimental property values.

Descriptor Calculation: Computing a large number of numerical descriptors for each molecule that encode structural, electronic, and topological features.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation linking the descriptors to the property. researchgate.net

Validation: Rigorously testing the model's predictive power using internal and external validation sets. d-nb.info

Illustrative Data Table: Hypothetical Dataset for a QSPR Model This table shows a hypothetical dataset that could be used to build a QSPR model for predicting a material property (e.g., corrosion inhibition efficiency) for a series of isoquinoline derivatives.

| Compound Name | Structure | E_HOMO (eV) | LogP | Inhibition Efficiency (%) |

| This compound | C₉H₈N₂O | -5.2 | 1.3 | 85 |

| 7-Nitroisoquinolin-3-ol | C₉H₆N₂O₃ | -6.1 | 1.5 | 72 |

| 7-Chloroisoquinolin-3-ol | C₉H₆ClNO | -5.8 | 2.1 | 88 |

| Isoquinolin-3-ol | C₉H₇NO | -5.5 | 1.7 | 78 |

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using quantum mechanical methods. bas.bg The GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework is commonly used. The predicted shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) to allow for direct comparison with experimental data. chemistrysteps.com The accuracy of these predictions is sensitive to the choice of the functional, basis set, and the inclusion of solvent effects. ucl.ac.uk

Illustrative Data Table: Predicted NMR Chemical Shifts for this compound Values are hypothetical and based on typical chemical shift ranges for aromatic and heterocyclic compounds for illustrative purposes. chemistrysteps.comcarlroth.com

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-1 | 7.95 | 138.2 |

| C-3 (OH) | 11.5 (OH) | 162.5 |

| H-4 | 6.90 | 105.1 |

| H-5 | 7.50 | 128.9 |

| C-6 (NH₂) | 5.1 (NH₂) | 145.3 |

| H-8 | 7.10 | 115.7 |

Vibrational Frequencies: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated computationally. A standard harmonic frequency calculation using DFT provides the fundamental vibrational modes. researchgate.net However, these harmonic frequencies are systematically higher than experimental values due to the neglect of anharmonicity and other effects. mdpi.com To improve accuracy, the calculated frequencies are often multiplied by an empirical scaling factor, or more advanced and computationally expensive methods that account for anharmonicity, such as Vibrational Self-Consistent Field (VSCF) theory, are used. iastate.edu The calculations provide not only the frequency but also the intensity and the description of the atomic motions for each vibrational mode (e.g., N-H stretch, C=O stretch).

Illustrative Data Table: Predicted Vibrational Frequencies for this compound This table shows a selection of hypothetical, scaled vibrational frequencies and their assignments.

| Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| 3450 | 45 | N-H asymmetric stretch |

| 3360 | 38 | N-H symmetric stretch |

| 3150 | 85 | O-H stretch |

| 3080 | 20 | Aromatic C-H stretch |

| 1665 | 150 | C=O stretch (keto-tautomer) |

| 1610 | 95 | Aromatic C=C stretch / NH₂ scissoring |

| 1250 | 110 | C-O stretch / O-H bend |

Applications of 7 Aminoisoquinolin 3 Ol in Advanced Materials Science and Chemical Biology Research

Role as a Scaffold in Organic Synthesis and Medicinal Chemistry Research (Excluding Clinical Studies)

The inherent reactivity and structural features of 7-Aminoisoquinolin-3-ol make it a valuable building block in the synthesis of more complex molecules. nih.gov Its isoquinoline (B145761) core is a privileged structure in medicinal chemistry, known to be a template for drug discovery. nih.gov

Design and Synthesis of Complex Heterocyclic Systems

This compound serves as a foundational component for the construction of intricate heterocyclic systems. nih.govresearchgate.net The amino and hydroxyl groups on the isoquinoline ring offer reactive sites for various chemical transformations, including substitution and cyclization reactions. These reactions enable the fusion of additional rings and the introduction of diverse functional groups, leading to the creation of novel polycyclic and substituted heterocyclic compounds. nih.govresearchgate.net The synthesis of such complex molecules is crucial for exploring new chemical spaces and identifying compounds with unique properties. nih.gov

Various synthetic strategies have been developed to produce isoquinoline derivatives, highlighting the importance of this class of compounds in organic synthesis. organic-chemistry.org For instance, methods like transition metal-catalyzed reactions and multicomponent reactions have been employed to construct substituted isoquinoline frameworks. nih.govbeilstein-journals.org These approaches often provide high efficiency and the ability to introduce a wide range of substituents, further expanding the diversity of accessible heterocyclic systems. nih.gov

Development of Chemical Probes and Ligands (In Vitro Studies)

In the realm of chemical biology, this compound and its derivatives are utilized in the design of chemical probes and ligands for in vitro studies. mskcc.org A chemical probe is a small molecule used to study and manipulate biological systems in a controlled manner. mskcc.orgunc.edu The isoquinoline scaffold can be modified to create molecules that bind to specific biological targets, such as proteins or nucleic acids. mskcc.orgchemicalprobes.org

For example, derivatives of similar isoquinoline structures have been investigated as fluorescent ligands for studying receptor dynamics. The intrinsic fluorescence of some isoquinoline compounds, combined with their ability to be chemically modified, makes them suitable for the development of probes for biological imaging and high-throughput screening assays. The development of such probes requires a deep understanding of structure-activity relationships to achieve high potency and selectivity for the intended target. unc.educhemicalprobes.org

| Probe/Ligand Type | Target Class | In Vitro Application | Reference |

| Fluorescent Ligand | G protein-coupled receptors | Studying receptor dynamics | |

| Enzyme Inhibitor | Kinases, Polymerases | Investigating enzyme function and inhibition |

Supramolecular Assembly and Self-Assembling Systems

Supramolecular chemistry, the study of systems involving molecular aggregates held together by non-covalent bonds, is another area where this compound derivatives can play a role. The amino and hydroxyl groups of the molecule are capable of forming hydrogen bonds, which are key interactions in the formation of self-assembling systems.